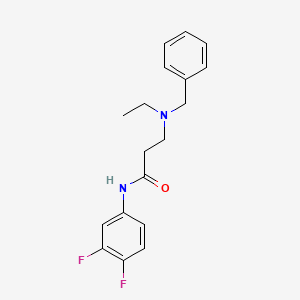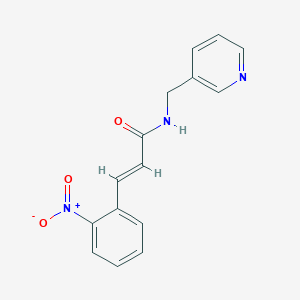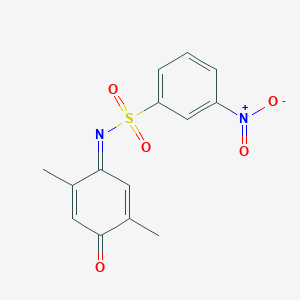![molecular formula C20H24N2O2 B5835527 3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5835527.png)
3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide, also known as DMMPB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMMPB is a benzamide derivative that has been synthesized through various methods and has been found to have a unique mechanism of action that can be used to study various biochemical and physiological effects. In
作用機序
3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has a unique mechanism of action that involves the inhibition of tubulin polymerization, which is essential for cell division. It binds to the colchicine-binding site of tubulin and prevents the formation of microtubules, which are necessary for the formation of the mitotic spindle during cell division. This leads to cell cycle arrest and ultimately, cell death. This compound has also been found to induce apoptosis, a programmed cell death mechanism, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It can induce G2/M cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. This compound can also inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body. Furthermore, this compound can inhibit the activity of alpha-glucosidase, which can reduce glucose absorption in the body and potentially lower blood glucose levels.
実験室実験の利点と制限
3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has several advantages for lab experiments, including its cost-effectiveness, high yield, and unique mechanism of action. However, there are also limitations to its use. This compound is a relatively new compound, and its toxicity and safety profile have not been extensively studied. Furthermore, this compound has poor water solubility, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide. One potential area of research is the study of its toxicity and safety profile in vivo. Another area of research is the development of more water-soluble derivatives of this compound that can be used in a wider range of experiments. Furthermore, this compound can be used as a lead compound for the development of novel anti-cancer and anti-inflammatory agents. Finally, this compound can be used to study the role of tubulin in various cellular processes and its potential as a target for drug development.
Conclusion:
This compound is a promising compound that has potential applications in scientific research, especially in the field of medicinal chemistry. Its unique mechanism of action, cost-effectiveness, and high yield make it an attractive compound for further study. However, its toxicity and safety profile, as well as its poor water solubility, should be further investigated. Overall, this compound has the potential to lead to the development of novel anti-cancer, anti-inflammatory, and anti-diabetic agents and to advance our understanding of cellular processes.
合成法
3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide can be synthesized through various methods such as the reaction of 3,5-dimethylbenzoic acid with 4-(4-morpholinylmethyl)aniline in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 3,5-dimethylbenzoic acid with 4-(4-morpholinylmethyl)benzoyl chloride in the presence of a base like triethylamine. The yield of this compound obtained through these methods is usually high, making it a cost-effective compound for scientific research.
科学的研究の応用
3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been found to have potential applications in scientific research, especially in the field of medicinal chemistry. It has been shown to have anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to have anti-inflammatory activity and can inhibit the production of pro-inflammatory cytokines. Furthermore, this compound has been found to have potential as an anti-diabetic agent, as it can inhibit the activity of alpha-glucosidase, an enzyme involved in glucose metabolism.
特性
IUPAC Name |
3,5-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-11-16(2)13-18(12-15)20(23)21-19-5-3-17(4-6-19)14-22-7-9-24-10-8-22/h3-6,11-13H,7-10,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFJGDJKEQXGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(2-ethoxy-1-naphthyl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5835447.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5835451.png)

![N-1-naphthyl-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5835464.png)

![ethyl 3-[7-hydroxy-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5835492.png)

![2-[(2,3-dimethoxybenzylidene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5835518.png)
![N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide](/img/structure/B5835519.png)

![ethyl 1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5835544.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5835549.png)
![3-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5835557.png)
![3-{[(4-carboxybenzyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B5835559.png)
